molecular formula C22H26N2O7S B2620226 Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate CAS No. 381687-87-2

Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate

Cat. No.: B2620226
CAS No.: 381687-87-2
M. Wt: 462.52
InChI Key: SQZZGFRGGPSZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate is a complex organic compound that features a thiophene ring substituted with a phenyl group, a piperidine moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Attachment of the Piperidine Moiety: The piperidine group is often introduced via nucleophilic substitution, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.

    Formation of the Carboxylate Ester: The esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst yields the methyl ester.

    Oxalate Formation: Finally, the oxalate salt is formed by reacting the ester with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The piperidine moiety is a common feature in many biologically active compounds, suggesting potential pharmacological applications. It could be investigated for its activity against various biological targets.

Medicine

Given its structural features, this compound might exhibit activity as an analgesic, anti-inflammatory, or antimicrobial agent. Research could focus on its efficacy and safety in these roles.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The piperidine ring could interact with receptor sites in the nervous system, influencing neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-phenyl-2-(3-(morpholin-4-yl)propanamido)thiophene-3-carboxylate: Similar structure but with a morpholine ring instead of piperidine.

    Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(4-fluorophenyl)-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate: Similar structure but with a fluorine-substituted phenyl ring.

Uniqueness

The unique combination of the piperidine ring, phenyl group, and thiophene ring in Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate may confer distinct pharmacological properties, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-phenyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.C2H2O4/c1-25-20(24)18-16(15-8-4-2-5-9-15)14-26-19(18)21-17(23)10-13-22-11-6-3-7-12-22;3-1(4)2(5)6/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3,(H,21,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZZGFRGGPSZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.